N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide
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Overview
Description
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach involves the reaction of 4-ethoxyaniline with 4-fluorobenzaldehyde to form an imine intermediate. This intermediate is then subjected to cyclization with thiourea to form the imidazole ring. The final step involves the acylation of the imidazole derivative with chloroacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the synthesis. Flow chemistry techniques, such as microreactor systems, can provide better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amine derivatives.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((1-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide
- N-(4-ethoxyphenyl)-2-((1-(4-methylphenyl)-1H-imidazol-2-yl)thio)acetamide
Uniqueness
N-(4-ethoxyphenyl)-2-((1-(4-fluorophenyl)-1H-imidazol-2-yl)thio)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S/c1-2-25-17-9-5-15(6-10-17)22-18(24)13-26-19-21-11-12-23(19)16-7-3-14(20)4-8-16/h3-12H,2,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVCWTOMYOSUQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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